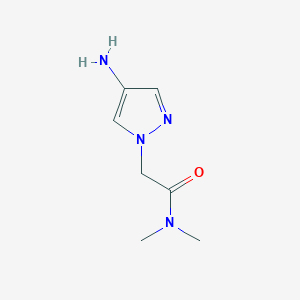

2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURGRUDLXONNHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152841-77-4 |

Source

|

| Record name | 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document details a robust and efficient two-step synthetic pathway, commencing with the N-alkylation of 4-nitro-1H-pyrazole, followed by the catalytic reduction of the nitro intermediate. The guide offers in-depth procedural instructions, mechanistic insights, and detailed characterization data to ensure reproducibility and facilitate further research and development. The methodologies presented are designed to be self-validating, providing researchers with the necessary information to confidently synthesize and characterize this valuable compound.

Introduction: The Significance of 4-Aminopyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Among the various substituted pyrazoles, those bearing an amino group at the C4 position have garnered considerable attention for their potential as kinase inhibitors, anticonvulsants, and agents targeting other crucial biological pathways.[3] The strategic placement of the amino group allows for diverse functionalization and the formation of key interactions with biological targets.

The target molecule of this guide, this compound, incorporates this key 4-aminopyrazole moiety, appended with an N,N-dimethylacetamide group at the N1 position. This side chain can influence the compound's solubility, pharmacokinetic properties, and binding affinity to target proteins. A thorough understanding of the synthesis of this and related compounds is therefore of paramount importance for the exploration of new therapeutic avenues.

This guide presents a scientifically rigorous and practical approach to the synthesis of this compound, emphasizing the rationale behind the chosen synthetic strategy and providing detailed experimental protocols.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic approach to this compound involves a two-step sequence starting from commercially available 4-nitro-1H-pyrazole.

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

The chosen forward synthesis, therefore, comprises:

-

N-Alkylation: The N-alkylation of 4-nitro-1H-pyrazole with 2-chloro-N,N-dimethylacetamide to introduce the acetamide side chain.

-

Reduction: The subsequent reduction of the nitro group of the intermediate, 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide, to afford the desired 4-amino product.

This strategy is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of the individual steps.

Experimental Protocols

Step 1: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide (Intermediate)

This N-alkylation reaction proceeds via the deprotonation of the pyrazole nitrogen, followed by a nucleophilic attack on the electrophilic carbon of 2-chloro-N,N-dimethylacetamide. The choice of a suitable base and an aprotic polar solvent is critical for achieving a good yield and minimizing side reactions.

Figure 2: Reaction Scheme for N-Alkylation

Caption: N-Alkylation of 4-nitro-1H-pyrazole.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-nitro-1H-pyrazole | 113.07 | 5.00 g | 44.2 |

| 2-chloro-N,N-dimethylacetamide | 121.57 | 6.45 g (5.35 mL) | 53.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 9.16 g | 66.3 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Instrumentation:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add 4-nitro-1H-pyrazole (5.00 g, 44.2 mmol) and anhydrous potassium carbonate (9.16 g, 66.3 mmol).

-

Add 100 mL of N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloro-N,N-dimethylacetamide (5.35 mL, 53.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide as a solid.

Expected Yield: 70-80%

Characterization of 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide:

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 5.10 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃), 2.95 (s, 3H, N-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 165.0 (C=O), 140.0 (C-NO₂), 135.5 (pyrazole-CH), 128.0 (pyrazole-CH), 52.5 (CH₂), 36.5 (N-CH₃), 35.8 (N-CH₃).

-

Mass Spectrometry (ESI+): m/z = 199.08 [M+H]⁺.

-

IR (KBr, cm⁻¹): 3120 (C-H, aromatic), 2940 (C-H, aliphatic), 1660 (C=O, amide), 1530 (NO₂, asymmetric), 1350 (NO₂, symmetric).

Step 2: Synthesis of this compound (Final Product)

The reduction of the nitro group is efficiently achieved by catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen donor. This method is often preferred over using hydrogen gas due to its operational simplicity and safety.

Figure 3: Reaction Scheme for Nitro Group Reduction

Caption: Reduction of the nitro intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide | 198.18 | 4.00 g | 20.2 |

| Palladium on Carbon (10% Pd/C) | - | 0.40 g | - |

| Hydrazine Hydrate (80%) | 50.06 | 2.53 mL | 40.4 |

| Ethanol (95%) | 46.07 | 80 mL | - |

| Celite® | - | As needed | - |

Instrumentation:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-(4-nitro-1H-pyrazol-1-yl)-N,N-dimethylacetamide (4.00 g, 20.2 mmol) in 80 mL of 95% ethanol.

-

Carefully add 10% Palladium on Carbon (0.40 g) to the solution.

-

Heat the mixture to reflux (approximately 80 °C).

-

Add hydrazine hydrate (80%, 2.53 mL, 40.4 mmol) dropwise to the refluxing mixture over a period of 30 minutes. Caution: The reaction can be exothermic.

-

Continue to reflux for an additional 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Expected Yield: 85-95%

Characterization of this compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.20 (s, 1H, pyrazole-H), 6.85 (s, 1H, pyrazole-H), 4.85 (s, 2H, CH₂), 4.50 (s, 2H, NH₂), 2.95 (s, 3H, N-CH₃), 2.80 (s, 3H, N-CH₃).[2]

-

¹³C NMR (101 MHz, DMSO-d₆): δ 167.0 (C=O), 138.0 (C-NH₂), 130.0 (pyrazole-CH), 118.0 (pyrazole-CH), 51.0 (CH₂), 36.2 (N-CH₃), 35.5 (N-CH₃).

-

Mass Spectrometry (ESI+): m/z = 169.11 [M+H]⁺.[2]

-

IR (KBr, cm⁻¹): 3350, 3250 (N-H, stretching), 3100 (C-H, aromatic), 2930 (C-H, aliphatic), 1640 (C=O, amide).

Mechanistic Considerations

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthetic process.

Mechanism of N-Alkylation

The N-alkylation of 4-nitro-1H-pyrazole proceeds via a standard SN2 mechanism.

Figure 4: Mechanism of N-Alkylation

Caption: Mechanism of the N-alkylation reaction.

The potassium carbonate acts as a base to deprotonate the pyrazole ring, forming the more nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride ion and forming the N-C bond. The use of a polar aprotic solvent like DMF facilitates this SN2 reaction.

Mechanism of Catalytic Transfer Hydrogenation

The reduction of the nitro group using palladium on carbon and hydrazine hydrate is a well-established catalytic transfer hydrogenation process.

Figure 5: Mechanism of Catalytic Transfer Hydrogenation

Sources

"physicochemical properties of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Introduction

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is paramount to its successful development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a heterocyclic compound with potential pharmacological interest.

While specific experimental data for this molecule is not extensively published, this document serves as a procedural framework for its characterization. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for determining its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals to enable a robust and reproducible characterization of this and similar novel chemical entities.

Molecular and Structural Attributes

The foundational step in characterizing any new chemical entity is to establish its fundamental molecular and structural properties. These data points are the bedrock upon which all further experimental work is built.

Table 1: Core Molecular and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄O | PubChem |

| Molecular Weight | 168.20 g/mol | PubChem |

| Canonical SMILES | CN(C)C(=O)CN1C=C(C=N1)N | PubChem |

| InChI | InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5,8H2,1-2H3 | PubChem |

| Predicted XlogP | -0.8 | PubChem |

XlogP is a computed measure of lipophilicity, and a negative value suggests the compound is likely hydrophilic.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. Two key types of solubility are typically measured during drug development: kinetic and thermodynamic.

-

Kinetic solubility is a high-throughput screening method used in early discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer. It reflects the concentration at which a compound precipitates out of solution under non-equilibrium conditions.[1][2]

-

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. It is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for later-stage development and formulation.[3][4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery.[2][5]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the point of precipitation is detected.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution to a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation and Detection: Shake the plate for a defined period (e.g., 2 hours) at room temperature. The solubility can be determined by various methods, including:

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a crucial parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[6] For this compound, the amino group on the pyrazole ring is expected to be basic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8]

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[7]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.[9]

Lipophilicity (LogP/LogD): A Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[10][11]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP and LogD.[10][12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water (or buffer) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[11]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation:

-

LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

-

LogD = log₁₀ ([Compound]ₙ-octanol / [Compound]buffer at specific pH)

-

Structural Integrity and Purity Assessment

Confirming the chemical structure and assessing the purity of a compound are essential for the reliability of all other experimental data. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, further structural information.

-

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Used to determine the purity of the compound and to identify and quantify any impurities.[13][14]

General Protocol: Purity Determination by UPLC-MS

Principle: The compound is separated from its impurities on a chromatographic column, and the components are detected by both a UV detector and a mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typical flow rates for UPLC are in the range of 0.4-0.6 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Detection:

-

UV Detector: Monitor at a wavelength where the compound and potential impurities have good absorbance.

-

Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode to obtain the mass-to-charge ratio (m/z) of the parent compound and any impurities.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The mass data is used to identify the parent compound and tentatively identify any impurities.

Conclusion

The physicochemical properties of this compound are critical to its potential as a drug candidate. This guide has outlined the essential parameters to be determined—solubility, pKa, and lipophilicity—and provided detailed, actionable protocols for their measurement. A thorough characterization using these methods will provide the necessary data to understand the ADME profile of this molecule, guide formulation development, and ultimately enable informed decisions in the drug discovery and development process. Adherence to these rigorous experimental standards ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in pharmaceutical research.

References

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

- University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

-

National Institutes of Health (NIH). (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study. PLoS ONE. [Link]

-

National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

-

Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

National Institutes of Health (NIH). (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry. [Link]

-

ResearchGate. pKa values for morpholine, pyrazole and imidazole. [Link]

-

National Institutes of Health (NIH). (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

ACS Publications. (2014). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. [Link]

-

CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, Section B. [Link]

-

National Institutes of Health (NIH). (2023). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. Scientific Reports. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJTSRD. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

-

LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. [Link]

-

National Institutes of Health (NIH). (2011). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

-

MDPI. (2020). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Pharmaceutics. [Link]

-

ResearchGate. Chemical structure of the selected pyrazole derivatives. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series. [Link]

-

ResearchGate. The impurity profiling of paclitaxel and its injection by UPLC-MS/MS. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. [Link]

-

ResearchGate. (2019). LogP / LogD shake-flask method v1. [Link]

-

ResearchGate. (2025). synthesis, characterization, and antioxidant activity of new pyrazoles. [Link]

-

Waters Corporation. Impurities Application Notebook. [Link]

-

Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

-

ACS Publications. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. enamine.net [enamine.net]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. scispace.com [scispace.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The 4-Aminopyrazole Core: A Privileged Scaffold in Kinase Inhibition

An in-depth analysis of the specific molecule "2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide" reveals a notable scarcity of publicly available data regarding its mechanism of action. Authoritative databases such as PubChem contain no literature or bioactivity data for this exact compound[1]. This guide, therefore, adopts a broader, more instructive approach. It is designed for researchers, scientists, and drug development professionals to provide a foundational framework for investigating the mechanism of action for novel compounds built upon the aminopyrazole scaffold.

We will deconstruct the molecule into its core components—the 4-aminopyrazole ring and the N,N-dimethylacetamide side chain—to explore the well-documented biological activities and mechanisms associated with these structural motifs. This approach provides a robust, evidence-based roadmap for characterizing new chemical entities like the one , grounding the investigation in the established pharmacology of analogous structures.

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonds and participate in various interactions within enzyme active sites. Its derivatives have been successfully developed as potent inhibitors of several important enzyme classes, most notably protein kinases.

Primary Hypothesis: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Genetic alterations in the FGFR signaling pathway, such as gene fusions, amplifications, or activating mutations, are known oncogenic drivers in a variety of cancers, including cholangiocarcinoma, bladder cancer, and myeloproliferative neoplasms[2][3]. This makes FGFRs a compelling target for cancer therapy. Several potent and selective FGFR inhibitors are based on a pyrazole core.

A prime example is Pemigatinib (INCB054828), a selective inhibitor of FGFR isoforms 1, 2, and 3[2][4][5]. Its mechanism provides a blueprint for investigating other pyrazole-based compounds.

Mechanism of Action: ATP-Competitive Inhibition

Pemigatinib functions as an ATP-competitive inhibitor of the FGFR kinase domain. Enzymatic assays confirm its potent activity against FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4[3][5]. This inhibition blocks the phosphorylation and activation of the receptor, thereby shutting down downstream signaling cascades that promote tumor cell proliferation and survival[2][3].

| Target | IC₅₀ (nM) |

| FGFR1 | 0.4 |

| FGFR2 | 0.5 |

| FGFR3 | 1.2 |

| FGFR4 | 30 |

| Table 1: In Vitro IC₅₀ values for the FGFR inhibitor Pemigatinib (INCB054828) in cell-free enzymatic assays. Data compiled from multiple sources.[3][4][5][6] |

Downstream Signaling Pathways

Inhibition of FGFR blocks multiple downstream pathways critical for cell growth and survival, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

-

PI3K-AKT Pathway: A key regulator of cell survival and apoptosis resistance.

-

JAK-STAT Pathway: Involved in cell growth and differentiation.

The inhibition of these pathways can be experimentally verified by observing a decrease in the phosphorylation of key signaling nodes like FRS2 (FGFR Substrate 2), ERK, and STAT5 upon treatment with the inhibitor[3].

Experimental Workflow for Characterizing a Novel Pyrazole-Based Kinase Inhibitor

A rigorous, multi-step process is required to validate the mechanism of a potential kinase inhibitor. This self-validating system ensures that observations at the molecular level translate to cellular and organismal effects.

Step 1: In Vitro Kinase Profiling

-

Objective: To determine the potency and selectivity of the compound.

-

Methodology:

-

Synthesize and purify the compound of interest.

-

Perform cell-free enzymatic assays against a broad panel of recombinant protein kinases (e.g., KinomeScan). The primary targets (FGFR1/2/3/4) should be included.

-

Use varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC₅₀) for each kinase. Assays are typically run at a fixed, physiological concentration of ATP.

-

To confirm an ATP-competitive binding mode, repeat the assay for the primary target kinase using varying concentrations of ATP. An increase in the IC₅₀ value with higher ATP concentrations is indicative of competitive binding[3].

-

Step 2: Cellular Mechanism of Action

-

Objective: To confirm target engagement and inhibition of downstream signaling in a cellular context.

-

Methodology:

-

Cell Line Selection: Choose cancer cell lines with known FGFR genetic alterations (e.g., RT-112 bladder cancer cells with FGFR3 fusion, KG-1a myeloid leukemia cells with FGFR1 amplification) and control cell lines lacking these alterations[3].

-

Cell Viability Assays: Treat cell lines with a dose-response of the compound for 72-96 hours. Measure cell viability using assays like CellTiter-Glo® or MTT to determine the GI₅₀ (concentration for 50% growth inhibition). Selective activity in FGFR-altered lines is expected.

-

Target Phosphorylation Analysis (Western Blot): Treat FGFR-altered cells with the compound for a short duration (e.g., 2 hours). Lyse the cells and perform immunoblotting for key phosphorylated proteins (p-FGFR, p-FRS2, p-ERK) and their total protein counterparts to confirm pathway inhibition[3].

-

Step 3: In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

-

Methodology:

-

Xenograft Model: Implant human tumor cells (from an FGFR-altered line that was sensitive in vitro) into immunocompromised mice.

-

Dosing: Once tumors are established, treat mice with the compound (e.g., via oral gavage) daily. Include a vehicle control group.

-

Efficacy Measurement: Monitor tumor volume over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-FGFR) to confirm target engagement in vivo[5].

-

Part 2: The N,N-dimethylacetamide Moiety: More Than a Solubilizing Group?

The N,N-dimethylacetamide (DMAC) portion of the molecule, while often included to improve physicochemical properties, is not inert. Recent studies have demonstrated that DMAC itself possesses intrinsic biological activity, specifically as an anti-inflammatory agent. This is a critical consideration, as this activity could either contribute to the therapeutic effect of a parent molecule or act as a confounding factor in experimental assays.

Mechanism of Action: Inhibition of the NF-κB Pathway

DMAC has been shown to suppress inflammatory responses by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway[7][8]. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and other mediators.

-

Mechanism: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like LPS or TNFα) lead to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate gene transcription. Studies show that DMAC prevents the degradation of IκBα, thereby locking NF-κB in its inactive cytoplasmic state[9].

-

Downstream Effects: This inhibition leads to a significant reduction in the production of inflammatory mediators, including reactive oxygen species (ROS), nitric oxide (NO), and cytokines such as IL-6 and IL-8[7]. This effect has been observed in models of neuroinflammation and inflammatory bowel disease[8][9].

Conclusion and Future Directions

While the precise mechanism of action for "this compound" remains to be elucidated, this guide provides a comprehensive, evidence-based strategy for its investigation. The 4-aminopyrazole core strongly suggests a primary hypothesis of kinase inhibition, with the FGFR family being a logical starting point for screening based on precedent from structurally related compounds. The robust experimental workflow detailed herein—from broad biochemical screens to specific cellular and in vivo validation—offers a clear path to defining its primary targets and mechanism.

Simultaneously, the known bioactivity of the N,N-dimethylacetamide moiety as an NF-κB inhibitor must be considered. Any observed anti-inflammatory effects of the parent compound should be carefully dissected to distinguish the activity of the core pharmacophore from that of the DMAC side chain. This can be achieved by synthesizing and testing analogs with different amide substitutions. By systematically applying these principles, researchers can confidently and accurately characterize the mechanism of action for this and other novel aminopyrazole-based molecules, paving the way for their potential development as therapeutic agents.

References

-

National Center for Biotechnology Information (2026). Pemigatinib. PubChem Compound Summary for CID 86705695. [Link]

-

Liu, P., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS ONE, 15(4), e0231877. [Link]

-

National Center for Biotechnology Information (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PubMed. [Link]

-

OECD SIDS (2003). N,N-DIMETHYLACETAMIDE (DMAC). [Link]

-

ScienceLab.com (2005). N,N-Dimethylacetamide MSDS. [Link]

-

PubChemLite (n.d.). This compound. [Link]

-

Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. PMC. [Link]

-

PubChemLite (n.d.). 2-(4-amino-1h-pyrazol-1-yl)-n-(cyanomethyl)acetamide. [Link]

-

ChemicalRegister.com (n.d.). 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-n-ethylacetamide. [Link]

-

National Center for Biotechnology Information (n.d.). CID 22370629. PubChem Compound Summary. [Link]

-

Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor.... PubMed. [Link]

-

ResearchGate (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. [Link]

-

Huang, W., et al. (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. PubMed. [Link]

-

El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives.... ChemRxiv. [Link]

-

Wikipedia (n.d.). Dimethylacetamide. [Link]

-

ResearchGate (2021). FDA-Approved Excipient N,N-Dimethylacetamide Attenuates In-Vitro and In-Vivo Inflammatory Bowel Disease. [Link]

-

European Journal of Medicinal Chemistry (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

RACO (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity?. [Link]

-

American Chemical Society (2023). N,N−Dimethylacetamide. [Link]

-

PubChemLite (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. [Link]

-

Journal of Medicinal Chemistry (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]

-

Royal Society of Chemistry (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

Sources

- 1. PubChemLite - this compound (C7H12N4O) [pubchemlite.lcsb.uni.lu]

- 2. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Silico Modeling of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Abstract

The journey of a drug from a promising molecule to a therapeutic reality is long and fraught with challenges. In silico modeling has emerged as a critical accelerator in this process, offering a rational, cost-effective, and rapid approach to de-risk and guide drug discovery programs.[1][2] This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a novel small molecule with therapeutic potential. We will navigate the entire in silico workflow, from target identification and validation to lead optimization and preclinical assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to advance their discovery pipelines.

Introduction to this compound and the Rationale for In Silico Profiling

This compound is a small molecule with the molecular formula C7H12N4O.[3] Its chemical structure, featuring a 4-aminopyrazole core, is suggestive of potential interactions with a variety of biological targets. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors.[4][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5][6] Therefore, for the purpose of this guide, we will hypothesize that this compound is a potential kinase inhibitor and structure our in silico investigation accordingly.

The primary objective of this in silico study is to comprehensively characterize the therapeutic potential of this compound by:

-

Identifying and validating a plausible protein kinase target.

-

Elucidating the molecular interactions governing its binding affinity and selectivity.

-

Assessing its stability and dynamic behavior within the target's binding site.

-

Predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This computational approach allows for the early identification of potential liabilities and provides a data-driven framework for optimizing the molecule's structure to enhance its therapeutic properties.[7][8][9]

The In Silico Drug Discovery Workflow: A Holistic Approach

Our in silico investigation will follow a multi-step, integrated workflow. This process is designed to be iterative, with insights from later stages informing earlier steps to refine our understanding of the molecule's behavior.

Figure 1: A high-level overview of the in silico drug discovery workflow.

Target Identification and Preparation: Laying the Foundation

The success of any structure-based drug design project hinges on the quality of the target protein's three-dimensional structure.[1][10]

Target Selection Rationale

Given the prevalence of the pyrazole scaffold in known kinase inhibitors, we will select a therapeutically relevant protein kinase as our hypothetical target. For this guide, we will use Src kinase , a non-receptor tyrosine kinase implicated in cancer progression.

Experimental Protocol: Protein Structure Preparation

This protocol outlines the steps for preparing the Src kinase structure for subsequent modeling studies.

-

Structure Retrieval:

-

Initial Cleaning and Inspection:

-

Visualize the downloaded structure using a molecular visualization tool such as PyMOL or Chimera.

-

Remove any non-essential molecules, including water, ions, and co-crystallized ligands. This is a critical step to ensure that the binding site is accessible for docking.[12]

-

-

Protein Preparation using AutoDockTools:

-

Load the cleaned PDB file into AutoDockTools.[13]

-

Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds with the ligand.

-

Assign Kollman charges to the protein atoms. These charges are essential for calculating the electrostatic interactions during docking.

-

Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

-

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[14][15] This allows us to estimate the binding affinity and understand the key interactions driving the binding event.

Ligand Preparation

The 3D structure of this compound can be generated using chemical drawing software like ChemDraw and saved in a MOL file format. Subsequently, OpenBabel can be used to convert the MOL file to the PDBQT format required for docking, which includes adding Gasteiger charges.[13]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

Define a grid box that encompasses the ATP-binding site of Src kinase. The dimensions and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.[12]

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. The software will explore different conformations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.

-

-

Analysis of Docking Results:

-

The primary output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities (in kcal/mol). A more negative binding affinity indicates a stronger predicted interaction.[14]

-

Visualize the top-ranked docking poses in complex with the protein to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

-

| Parameter | Description |

| Binding Affinity | Estimated free energy of binding (kcal/mol). |

| RMSD | Root-mean-square deviation between the predicted and a reference pose. |

| Interacting Residues | Key amino acid residues in the binding pocket that form interactions with the ligand. |

Table 1: Key parameters for evaluating molecular docking results.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[16][17] This provides a more realistic representation of the biological environment and can reveal important insights into the stability of the complex and the role of conformational changes in binding.

Experimental Protocol: GROMACS MD Simulation

-

System Preparation:

-

The best-ranked docked complex from the previous step will be used as the starting point for the MD simulation.

-

The complex is solvated in a box of water molecules, and ions are added to neutralize the system.

-

-

Force Field Selection:

-

Simulation Workflow:

-

Energy Minimization: The system is first energy minimized to remove any steric clashes.

-

Equilibration: The system is then gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

-

Production Run: A long production run (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's dynamics.

-

Figure 2: A typical workflow for a molecular dynamics simulation.

Analysis of MD Trajectories

The trajectory from the MD simulation can be analyzed to extract a wealth of information:

-

Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

ADMET Prediction: Assessing Drug-likeness

A potent and selective molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[20][21] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a crucial step in the in silico evaluation of a drug candidate.[7]

In Silico ADMET Profiling

A variety of computational tools and web servers are available for predicting ADMET properties. These tools typically use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.[8]

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP450 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity. |

Table 2: A sample in silico ADMET profile for this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound as a potential kinase inhibitor. The methodologies described, from target identification and molecular docking to molecular dynamics and ADMET prediction, provide a robust framework for evaluating the therapeutic potential of novel small molecules. The insights gained from such computational studies are invaluable for guiding medicinal chemistry efforts to optimize lead compounds and for making informed decisions in the drug discovery pipeline. Future work should focus on the experimental validation of the in silico predictions through in vitro and in vivo studies.

References

- Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). PMC.

- ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol.

- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace.

- Predict ADMET Properties with Proprietary Data. (n.d.). Digital Chemistry.

- The Use of Computational Methods in the Discovery and Design of Kinase Inhibitors. (2002). Curr Pharm Des.

- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.

- How do you predict ADMET properties of drug candidates?. (2025). Aurlide.

- A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). Benchchem.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints.

- ADMET Prediction. (n.d.). Rowan Scientific.

- Molecular Docking Tutorial. (n.d.).

- What is in silico drug discovery?. (2025). Patsnap Synapse.

- GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.

- The use of computational methods in the discovery and design of kinase inhibitors. (2002). Current pharmaceutical design.

- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023).

- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics.

- The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (n.d.). Taylor & Francis.

- A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024). YouTube.

- Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). University of Hertfordshire Research Archive.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.

- In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services.

- Key Challenges in Computational Drug Discovery and How to Overcome Them. (2024).

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChemLite.

- Computational Methods in Drug Discovery. (n.d.). PMC.

- 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide. (2024). Smolecule.

- Integrative computational approaches for discovery and evaluation of lead compound for drug design. (2024). Frontiers.

- Computational Methods in Drug Discovery: The Challenges to Face. (2023). AZoLifeSciences.

- EMA and FDA Collaborate on Framework for AI Use in Drug Development. (2026).

- 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide. (n.d.). BLDpharm.

- CID 22370629 | C16H36N4O4. (n.d.). PubChem.

- 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. (n.d.). PubChemLite.

- 2-(4-amino-1h-pyrazol-1-yl)-n-(cyanomethyl)acetamide. (n.d.). PubChemLite.

- 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-n-ethylacetamide (CAS No. 1152950-77-0) Suppliers. (n.d.). ChemicalRegister.com.

- Method for preparing 2-amino-dimethyl acetamide hydrochloride. (n.d.). Google Patents.

Sources

- 1. scispace.com [scispace.com]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. PubChemLite - this compound (C7H12N4O) [pubchemlite.lcsb.uni.lu]

- 4. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 6. The use of computational methods in the discovery and design of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. digitalchemistry.ai [digitalchemistry.ai]

- 9. aurlide.fi [aurlide.fi]

- 10. tandfonline.com [tandfonline.com]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. What is in silico drug discovery? [synapse.patsnap.com]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 21. ADMET Prediction | Rowan [rowansci.com]

A Technical Guide to Determining the Solubility of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of the novel compound 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in various organic solvents. While specific solubility data for this compound is not publicly available, this document outlines the theoretical considerations, a detailed experimental protocol, and the scientific rationale necessary for researchers to conduct these pivotal studies in their own laboratories. The methodologies described herein are grounded in established principles of pharmaceutical science and are designed to yield reliable and reproducible results essential for drug development.

Introduction: The Significance of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a viable drug candidate, the characterization of its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone of the developability profile. For this compound, a compound with potential therapeutic applications, understanding its solubility in a range of organic solvents is crucial for several reasons:

-

Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the API's solubility.

-

Process Chemistry: Solubility data is essential for designing crystallization, purification, and other manufacturing processes.

-

Preclinical Studies: The selection of appropriate vehicle solvents for in vitro and in vivo studies depends on the compound's solubility.

-

Biopharmaceutical Classification System (BCS): Solubility is a key parameter in the BCS, which helps to predict a drug's in vivo performance.[1]

This guide will provide the necessary tools and knowledge to approach the solubility determination of this compound with scientific rigor.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its chemical structure provides clues to its potential solubility behavior.

Chemical Structure and Properties of this compound:

-

Molecular Formula: C₇H₁₂N₄O[2]

-

Key Functional Groups:

-

Amino group (-NH₂): Capable of hydrogen bond donation.

-

Pyrazole ring: Aromatic heterocycle with nitrogen atoms that can act as hydrogen bond acceptors.

-

Amide group (-C(O)N(CH₃)₂): A polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Based on these features, the compound is expected to be polar and capable of forming hydrogen bonds. Therefore, it is likely to be more soluble in polar organic solvents. The predicted XlogP value, a measure of lipophilicity, can also offer insights into its solubility in nonpolar environments.[2]

Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are generally better at dissolving polar solutes.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH: For ionizable compounds, solubility is highly pH-dependent.[3] The amino group on the pyrazole ring suggests that the solubility of this compound will be affected by pH.

-

Crystalline Form: Polymorphism can significantly impact solubility.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (ensure purity and characterization)

-

A selection of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process:

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated, stability-indicating HPLC method.[5]

-

Prepare a calibration curve using standards of known concentrations to determine the concentration of the unknown sample.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

Present the results in a clear and organized table.

-

Data Presentation and Interpretation

The quantitative solubility data obtained from the experiments should be summarized in a table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) |

| Methanol | 32.7 | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] |

| Isopropanol | 19.9 | [Experimental Value] |

| Acetone | 20.7 | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] |

| Dichloromethane | 9.1 | [Experimental Value] |

Note: The dielectric constant is a measure of a solvent's polarity.

The interpretation of this data will provide valuable insights into the physicochemical properties of this compound and guide further development activities.

Conclusion

References

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 2. PubChemLite - this compound (C7H12N4O) [pubchemlite.lcsb.uni.lu]

- 3. pharmatutor.org [pharmatutor.org]

- 4. scispace.com [scispace.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Comprehensive Technical Guide to the Stability Studies of 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Introduction

In the landscape of pharmaceutical development, the intrinsic chemical stability of a new chemical entity (NCE) is a cornerstone of its potential success. A thorough understanding of how a molecule behaves under various environmental conditions is paramount for ensuring the safety, efficacy, and quality of the final drug product.[1][2] This guide provides an in-depth, technical framework for conducting comprehensive stability studies on 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide , a novel substituted pyrazole derivative.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its metabolic stability and presence in numerous FDA-approved drugs.[3][4] However, the specific combination of an amino group, a pyrazole ring, and an N,N-dimethylacetamide side chain in the target molecule presents a unique stability profile that must be rigorously interrogated. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind each experimental choice, providing researchers and drug development professionals with a self-validating system for assessing the stability of this, and similar, NCEs. The ultimate goal is to build a robust data package that can support regulatory filings and guide the development of a stable, safe, and effective pharmaceutical product.[5]

Compound Profile and Potential Stability Liabilities

Before initiating any experimental work, a theoretical assessment of the molecule's structure is critical for predicting potential degradation pathways.

Molecular Structure:

-

Compound Name: this compound

-

Molecular Formula: C7H12N4O[6]

-

Key Functional Groups:

-

Primary Aromatic Amine (-NH2): Highly susceptible to oxidation, which can lead to the formation of colored degradants (nitrosos, imines, quinones). It can also participate in condensation or cyclization reactions.

-

Pyrazole Ring: Generally aromatic and stable, but can be susceptible to electrophilic attack or photo-induced rearrangements.[7][8] The presence of the activating amino group may influence its reactivity.

-

Tertiary Amide (-C(O)N(CH3)2): The N,N-dimethylacetamide moiety is generally stable but can undergo hydrolysis under strong acidic or basic conditions, cleaving the acyl-N bond to yield acetic acid and a dimethylamine salt.[9][10]

-

This initial analysis suggests that the primary areas of concern for stability are oxidation of the amino group and hydrolysis of the amide linkage under pH extremes. Photodegradation is also a potential risk that must be thoroughly investigated.

Prerequisite: Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method capable of separating the intact active pharmaceutical ingredient (API) from all its potential degradation products, process impurities, and excipients.[11][12][13] This is known as a stability-indicating method (SIM). For a chromophoric molecule like this, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard.[11][14]

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for SIM Development and Validation.

Protocol: Stability-Indicating RP-HPLC Method Development

-

Column Selection: Start with a robust, versatile column, such as a C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[15]

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid in water (for acidic conditions) and 10 mM Ammonium Bicarbonate (for basic conditions).

-

Organic (B): Acetonitrile and/or Methanol.

-

-

Wavelength Selection: Using a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λmax) for the API.

-

Gradient Elution: Develop a gradient elution program to separate the more polar degradants from the less polar API. A typical starting point is a linear gradient from 5% to 95% organic phase over 20-30 minutes.[14]

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see Section 3). The primary goal is to achieve baseline separation between the API peak and all degradant peaks.

-

Optimization: Adjust the gradient slope, flow rate, column temperature, and mobile phase pH to improve resolution (Rs > 2) between all peaks.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[11][13]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are the core of understanding a molecule's intrinsic stability.[1][2][16] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[16] The objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[1][5] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.[17]

Summary of Forced Degradation Conditions

| Stress Condition | Typical Protocol | Rationale & Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Targets acid-labile groups. Primarily tests for amide bond cleavage. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 8-24 hours | Targets base-labile groups. Also tests for amide bond cleavage, often faster than acid. |

| Oxidation | 3% H₂O₂ at Room Temp for 24 hours | Simulates oxidative stress. Targets the electron-rich amino group (formation of N-oxides, nitroso, or imino species).[1][2] |

| Thermal | Solid-state API at 70°C for 7 days | Evaluates the intrinsic thermal stability of the molecule in the absence of solvent. |

| Photostability | Per ICH Q1B: ≥ 1.2 million lux hours (visible) AND ≥ 200 watt hours/m² (near UV) | Assesses degradation upon light exposure. Can trigger photo-oxidation or rearrangements of the pyrazole ring.[18][19] |

Detailed Protocol: Oxidative Degradation

-

Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Control Sample: Store an aliquot of the solution protected from light at 2-8°C. This is the time-zero (T0) control.

-

Stress Sample: To another aliquot, add a volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[2]

-

Incubation: Store the stress sample at room temperature, protected from light.

-

Time Points: Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

-

Quenching (Optional but Recommended): If the reaction is rapid, it can be quenched by adding a small amount of an antioxidant like sodium bisulfite before analysis.

-

Analysis: Analyze the control and stressed samples using the developed stability-indicating HPLC method.

-

Mass Balance: Calculate the mass balance to ensure all degradants are accounted for. This is a critical self-validating step. The sum of the assay value of the API and the levels of all degradation products should be close to 100% of the initial value.

Formal Stability Studies (as per ICH Q1A(R2))

Once the intrinsic stability is understood through forced degradation, formal stability studies are conducted to propose a retest period for the drug substance and a shelf-life for the drug product.[20] These studies are performed on at least three primary batches in the proposed commercial packaging.[20]

Caption: ICH Formal Stability Study Design.

Storage Conditions and Testing Frequency

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (for submission) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[21] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Intermediate studies are only required if a significant change occurs during accelerated studies. A "significant change" is defined as a failure to meet the specification.

The tests performed at each time point should monitor attributes susceptible to change, including:

-

Assay: To determine the potency of the API.

-

Degradation Products/Impurities: To quantify known and unknown degradants.

-

Appearance: Any change in physical form or color.

-

Water Content: For solid-state API.

Data Interpretation and Conclusion

The collective data from forced degradation and formal stability studies provide a comprehensive stability profile. The degradation pathways elucidated from stress testing help in identifying and structurally characterizing the degradants formed during formal stability pulls. This knowledge is crucial for assessing potential toxicity and setting appropriate specification limits for impurities.